6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Overview
Description
6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 2-chloro-6-methylpyrimidine with 3-aminophenylboronic acid in the presence of a palladium catalyst. More detailed synthesis methods and conditions can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a 3-chlorophenyl group . The InChI code for this compound is 1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) .Scientific Research Applications
Synthesis and Biological Activity
Derivatives of "6-(3-Chlorophenyl)pyrimidine-2,4-diamine" have been explored for their biological activities, such as antimicrobial and antifungal properties. For instance, new pyrimidine derivatives were synthesized using Suzuki cross-coupling reactions and evaluated for inhibitory activity against microbial strains, showing selective sensitivity among different bacterial isolates and resistance in fungal isolates (Jafar et al., 2013).
Materials Science Applications
The compound and its derivatives have applications in materials science, such as the development of novel fluorescent chemosensors and high-performance polymers. For example, a diamine containing pyridine was synthesized and used in the preparation of poly(pyridine-imide), exhibiting good thermal stability, mechanical strength, and the ability to act as an “off–on” fluorescent switcher for acids (Wang et al., 2008a), (Wang et al., 2008b).
Crystal Structure Analysis
Crystallographic studies have provided insights into the hydrogen-bonding patterns and molecular interactions of "this compound" derivatives. For instance, the crystal structure of pyrimethaminium 3-chlorobenzoate showcased specific hydrogen-bonding motifs and interactions, contributing to the understanding of molecular packing and stability in crystalline materials (Devi et al., 2006).
Corrosion Inhibition
Research on pyrimidine derivatives has also extended to their application as corrosion inhibitors for metals. A study on new pyrimidine derivatives as corrosion inhibitors for aluminum in an acid medium showed that these compounds could significantly enhance corrosion resistance through impedance spectroscopy and potentiodynamic polarization (Abdelshafi, 2020).
Polymer Science
Novel fluorinated polyimides derived from diamine monomers, including pyridine derivatives, have been synthesized, showing high thermal stability, low water absorption, and promising mechanical properties. These materials are suitable for advanced applications due to their excellent performance characteristics (Madhra et al., 2002).
Future Directions
Properties
IUPAC Name |
6-(3-chlorophenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHOEPQKNFPIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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